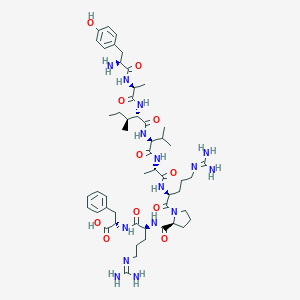
3-Hydroxy-N-methyl-L-tyrosine
Übersicht
Beschreibung
3-Hydroxy-N-methyl-L-tyrosine, also known as alpha-methyldopa, is a derivative of L-tyrosine . It is a non-essential amino acid synthesized in the body from phenylalanine . It is also the precursor of epinephrine, thyroid hormones, and melanin .
Synthesis Analysis
The synthesis of 3-Hydroxy-N-methyl-L-tyrosine involves the regioselective hydroxylation of 3-methyl-L-tyrosine (3-Me-L-Tyr) to produce 3-hydroxy-5-methyl-L-tyrosine (3-OH-5-Me-L-Tyr) in Streptomyces lavendulae . This process is catalyzed by the enzyme SfmD . Another method involves the Ullmann reaction of protected dipeptide with N-terminal 4-iodo-N-methyl-L-phenylalanine and C-terminal 3-hydroxy-N,O-dimethyl-L-tyrosine .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-N-methyl-L-tyrosine is C10H13NO4 . It has an average mass of 211.214 Da and a monoisotopic mass of 211.084457 Da .Chemical Reactions Analysis
The enzyme SfmD catalyzes the regioselective hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine . This reaction is part of the biosynthetic pathway of saframycin A .Physical And Chemical Properties Analysis
3-Hydroxy-N-methyl-L-tyrosine is a white or off-white crystalline powder . It is slightly soluble in water, slightly soluble in ethanol, extremely slightly soluble in ether, and easily soluble in dilute hydrochloric acid . It has a density of 1.2545 (rough estimate), a melting point of ≥300°C, and a boiling point of 350.89°C (rough estimate) .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
- A practical procedure has been developed for regioselectively installing a methyl group and a phenolic hydroxyl group onto L-tyrosine. This approach facilitates the efficient synthesis of relevant tetrahydroisoquinoline alkaloids from protected L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives, offering high yields (Chen et al., 2010).
Enzymatic Studies
- Research on tyrosine 3-monooxygenase (tyrosine hydroxylase) has revealed insights into the enzyme's catalytic mechanism, involving the hydroxylation of tyrosine to form L-3,4-dihydroxyphenylalanine, a crucial step in catecholamine neurotransmitter biosynthesis (Haavik & Flatmark, 1987).
- A study using pulsed EPR spectroscopy explored the binding of amino acid and tetrahydropterin in a tyrosine hydroxylase nitric oxide complex, revealing substrate rearrangements crucial for forming the oxygen-reactive complex (Krzyaniak et al., 2013).
Industrial Applications
- L-Tyrosine's functional groups make it a candidate for enzymatic biocatalyst-based derivatization, producing chemicals like L-3,4-dihydroxyphenylalanine and tyramine. These derivatives have applications in pharmaceuticals, food, and cosmetics (Tan et al., 2020).
- The phenolic hydroxyl group in L-tyrosine has led to the synthesis of biodegradable polymers, such as tyrosine-derived polycarbonates, polyarylates, and polyethers, which are significant in medical and industrial contexts (Bourke & Kohn, 2003).
Molecular and Biochemical Studies
- Investigations into the structure and function of aromatic amino acid hydroxylases, including tyrosine hydroxylase, have shed light on their role in the hydroxylation of tyrosine, influencing the biosynthesis of various neurotransmitters and hormones (Hufton, Jennings, & Cotton, 1995).
Biochemical Transformations
- The enzymatic transformation of L-tyrosine to methyl ester of para-hydroxycinnamic acid by Rhodotorula glutinis showcases a potential application in antibacterial activity and industrial synthesis (Macdonald et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Future perspectives on the industrial applications of L-tyrosine derivatization include the development of more efficient and environmentally friendly synthesis methods . The enzymatic production of L-tyrosine derivatives is a promising approach due to its elevated specificity, diversity, and atom economy .
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWDCLHLOADPK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635212 | |
| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-methyl-L-tyrosine | |
CAS RN |
70152-53-3 | |
| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70152-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)


![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)






![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)